molecular formula C12H11BrN2O2 B3037508 4-bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 478080-57-8

4-bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No. B3037508
CAS RN: 478080-57-8
M. Wt: 295.13 g/mol
InChI Key: JKCBFBQIFJXUNQ-UHFFFAOYSA-N
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Description

4-bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family of compounds. It is a white solid with a molecular weight of 308.3 g/mol. This compound has been studied for its potential applications in medicinal chemistry and in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on synthesizing derivatives of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, highlighting the potential for diverse chemical modifications and applications in various fields (Soliman & El-Sakka, 2011).
  • Research on methyl N-methoxy-N-[2-substituent-4-chloro-3(2H)-pyridazinone-5-yl-oxymethyl (or mercaptomethyl) phenyl]carbamates has expanded the understanding of its chemical properties and possible applications (Wei-dong & Southern, 2005).
  • Studies on the reactions of 4-chloro-5-methoxy-3(2H)-pyridazinone with various agents revealed insights into methyl carbonium ion migration, crucial for understanding its chemical behavior and potential uses (Li et al., 2009).

Biological and Pharmaceutical Applications

  • Pyridazinone derivatives, including those similar in structure to 4-bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, have shown potential as anti-inflammatory agents and PDE4 inhibitors, indicating their relevance in respiratory disease therapies (Allart-Simon et al., 2021).
  • Exploration of novel derivatives for analgesic and anti-inflammatory activities, including those structurally related to pyridazinones, has contributed to the search for safer non-steroidal anti-inflammatory drugs (Husain et al., 2017).

Agricultural and Herbicidal Uses

  • The pyridazinone class, to which 4-bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone belongs, has been studied for its herbicidal properties, offering insights into novel agricultural applications (Hilton et al., 1969).

properties

IUPAC Name

4-bromo-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-8-3-5-9(6-4-8)15-12(16)11(13)10(17-2)7-14-15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCBFBQIFJXUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203201
Record name 4-Bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

CAS RN

478080-57-8
Record name 4-Bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478080-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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